molecular formula C18H16 B14451851 2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene CAS No. 78305-15-4

2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene

Cat. No.: B14451851
CAS No.: 78305-15-4
M. Wt: 232.3 g/mol
InChI Key: WPZSNYYCBZLKCX-UHFFFAOYSA-N
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Description

2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene is a complex organic compound with a unique structure that includes two indene units connected by a double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene typically involves the condensation of indanone derivatives. One common method is the Knoevenagel condensation, where indanone reacts with malononitrile in the presence of a base such as sodium acetate or piperidine in ethanol . The reaction conditions are mild, and the product is obtained in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions include various substituted indenes, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in electron transfer processes, making it an effective electron acceptor in organic electronics and photopolymerization. In medicinal chemistry, its mechanism of action would depend on the specific biological target it interacts with, such as enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene is unique due to its double indene structure, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring efficient electron transfer and stability under various conditions .

Properties

CAS No.

78305-15-4

Molecular Formula

C18H16

Molecular Weight

232.3 g/mol

IUPAC Name

2-(1,3-dihydroinden-2-ylidene)-1,3-dihydroindene

InChI

InChI=1S/C18H16/c1-2-6-14-10-17(9-13(14)5-1)18-11-15-7-3-4-8-16(15)12-18/h1-8H,9-12H2

InChI Key

WPZSNYYCBZLKCX-UHFFFAOYSA-N

Canonical SMILES

C1C(=C2CC3=CC=CC=C3C2)CC4=CC=CC=C41

Origin of Product

United States

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